molecular formula C24H20N2O4S B4034386 methyl 4-(4-methylphenyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate

methyl 4-(4-methylphenyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate

Cat. No.: B4034386
M. Wt: 432.5 g/mol
InChI Key: LFSNGHFQQCNOCX-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylphenyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C24H20N2O4S and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.11437830 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds reveals detailed crystallographic analysis, providing insights into molecular conformations and intermolecular interactions. For instance, the structure of an isoxazole amino ester has been determined, showing how the isoxazole ring distorts slightly from planarity due to steric interactions, which force it out of planarity with both the phenyl ring and the ester carbonyl group (Smith et al., 1991).

Synthesis and Characterization

The synthesis and analysis of radioisotope carbon-14 labelled compounds provide valuable data on the chemical and radiochemical purity, as well as the specific activities of the labelled products, which are crucial for tracing studies in biological and environmental research (Yang et al., 2018).

Biological Activities

Several studies have synthesized novel derivatives and evaluated their biological activities, such as antiviral, antitubercular, and anticancer properties. For example, novel thioureas derived from 4-aminobenzohydrazide hydrazones showed significant activity against various viruses and Mycobacterium tuberculosis, as well as anticancer activity against specific cell lines (Çıkla, 2010).

Photochemical Rearrangements

Research into the photochemical rearrangements of dihydro-1,3-thiazines provides insights into the chemical behavior under light, which is relevant for developing materials with specific light-responsive properties (Bhatia et al., 1998).

Proteasome Inhibition and Anticancer Effects

Studies on compounds like pyrazolone-enamines have demonstrated their ability to inhibit the proliferation of human liver cancer cells by inhibiting the activity of the human cancer cellular 20S proteasome. This highlights the potential therapeutic applications of similar compounds in cancer treatment (Yan et al., 2015).

Properties

IUPAC Name

methyl 4-(4-methylphenyl)-2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-14-9-11-16(12-10-14)18-13-31-23(20(18)24(28)29-3)25-22(27)19-15(2)30-26-21(19)17-7-5-4-6-8-17/h4-13H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSNGHFQQCNOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=C(ON=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-(4-methylphenyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate
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methyl 4-(4-methylphenyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate
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methyl 4-(4-methylphenyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate
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methyl 4-(4-methylphenyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate
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methyl 4-(4-methylphenyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate
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methyl 4-(4-methylphenyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.